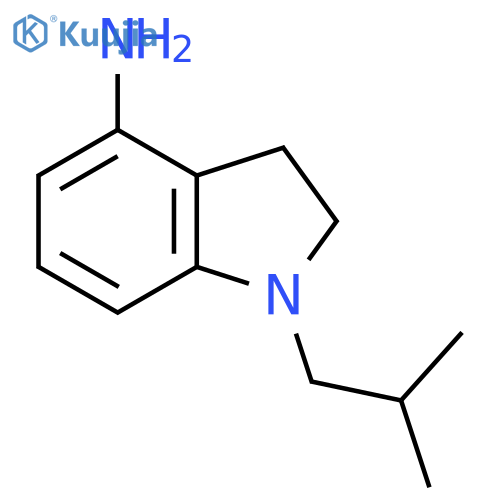

Cas no 1340157-77-8 (1-Isobutylindolin-4-amine)

1-Isobutylindolin-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-Isobutylindolin-4-amine

- AKOS013714372

- 1340157-77-8

- SB65084

- 1-Isobutyl-2,3-dihydro-1H-indol-4-ylamine

- 1H-Indol-4-amine, 2,3-dihydro-1-(2-methylpropyl)-

-

- インチ: 1S/C12H18N2/c1-9(2)8-14-7-6-10-11(13)4-3-5-12(10)14/h3-5,9H,6-8,13H2,1-2H3

- InChIKey: YGNUJOKXOXOBGG-UHFFFAOYSA-N

- ほほえんだ: N1(C2C=CC=C(C=2CC1)N)CC(C)C

計算された属性

- せいみつぶんしりょう: 190.146998583g/mol

- どういたいしつりょう: 190.146998583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.040±0.06 g/cm3(Predicted)

- ふってん: 340.9±35.0 °C(Predicted)

- 酸性度係数(pKa): 5.90±0.20(Predicted)

1-Isobutylindolin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM236857-10g |

1-Isobutylindolin-4-amine |

1340157-77-8 | 95%+ | 10g |

$1571 | 2021-08-04 | |

| Chemenu | CM236857-5g |

1-Isobutylindolin-4-amine |

1340157-77-8 | 95%+ | 5g |

$1178 | 2021-08-04 | |

| Chemenu | CM236857-1g |

1-Isobutylindolin-4-amine |

1340157-77-8 | 95%+ | 1g |

$439 | 2021-08-04 | |

| Chemenu | CM236857-1g |

1-Isobutylindolin-4-amine |

1340157-77-8 | 95%+ | 1g |

$467 | 2023-03-05 |

1-Isobutylindolin-4-amine 関連文献

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

1-Isobutylindolin-4-amineに関する追加情報

Comprehensive Overview of 1-Isobutylindolin-4-amine (CAS No. 1340157-77-8): Properties, Applications, and Research Insights

1-Isobutylindolin-4-amine (CAS No. 1340157-77-8) is a specialized organic compound belonging to the indoline class, characterized by its unique structural framework combining an isobutyl substituent with an amine functional group at the 4-position. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Its molecular formula, C12H18N2, and precise molecular weight of 190.29 g/mol make it a versatile intermediate in synthetic chemistry.

Recent studies highlight the growing demand for indoline derivatives like 1-Isobutylindolin-4-amine in drug discovery, particularly for targeting central nervous system (CNS) disorders and inflammatory pathways. Researchers are exploring its role in modulating enzyme inhibition and receptor binding, aligning with trends in personalized medicine. The compound’s lipophilicity and hydrogen-bonding capacity contribute to its pharmacokinetic properties, a topic frequently searched in ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies.

From a synthetic perspective, 1-Isobutylindolin-4-amine is often synthesized via reductive amination or catalytic hydrogenation of precursor nitro compounds. Its stability under ambient conditions and compatibility with green chemistry protocols (e.g., solvent-free reactions) resonate with the industry’s shift toward sustainable synthesis. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for quality control, addressing common queries about purity validation and structural elucidation.

In material science, 1-Isobutylindolin-4-amine has been investigated for its potential in organic semiconductors and photocatalysts, leveraging its electron-donating amine group. This aligns with searches for next-generation optoelectronic materials. Additionally, its derivatives show promise in crop protection formulations, responding to the agrochemical sector’s need for eco-friendly pesticides.

Regulatory and safety profiles of 1-Isobutylindolin-4-amine are frequently discussed in REACH compliance forums. While not classified as hazardous under current guidelines, proper handling protocols (e.g., PPE usage) are emphasized. The compound’s biodegradability and ecotoxicological data remain areas of active research, reflecting the broader focus on environmental impact assessment in chemical development.

Market analysts note rising interest in custom synthesis services for 1-Isobutylindolin-4-amine, driven by R&D investments in small-molecule therapeutics. Patent landscapes reveal applications in kinase inhibitors and GPCR modulators, topics trending in AI-driven drug discovery platforms. For suppliers, ensuring batch-to-batch consistency and scalable production methods are key competitive factors.

In summary, 1-Isobutylindolin-4-amine (CAS No. 1340157-77-8) exemplifies the intersection of structural innovation and multidisciplinary utility. Its relevance to life sciences, materials engineering, and sustainable chemistry ensures continued exploration, making it a compound of enduring scientific and industrial value.

1340157-77-8 (1-Isobutylindolin-4-amine) 関連製品

- 18997-55-2(Phenethyl Glucosiduronic Acid)

- 2245966-28-1(Daxdilimab)

- 131475-54-2(N-(prop-2-en-1-yl)-1H-imidazole-1-carboxamide)

- 2229312-17-6(1-{bicyclo2.2.1hept-5-en-2-yl}cyclopentane-1-carboxylic acid)

- 17087-50-2(1-(2-Methoxyphenyl)ethanamine hydrochloride)

- 1806968-22-8(5-Chloro-2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine)

- 2347665-17-0(2-chloro-N-ethyl-N-(3-methylphenyl)-5-nitrobenzamide)

- 56910-92-0(Benzocisothiazol-4-amine)

- 306300-96-9(3-(4-methylphenyl)-N'-(1E)-(2,4,5-trimethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)

- 26772-34-9(cis-1,3-Cyclohexanediamine)